molecular formula C17H16ClNO3S B10980768 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide

Cat. No.: B10980768
M. Wt: 349.8 g/mol
InChI Key: CLEXMFYPGWFGTK-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a benzodioxole moiety, a chloro-substituted benzamide, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate.

    Amidation: The alkylated benzodioxole is reacted with 5-chloro-2-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfanyl and benzamide functionalities. It may also serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the benzamide and sulfanyl groups could form hydrogen bonds or covalent interactions with active sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide: Similar structure but lacks the methylsulfanyl group.

    N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of a methylsulfanyl group.

    N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methylsulfanyl group.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide is unique due to the presence of both the benzodioxole and methylsulfanyl groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-methylsulfanylbenzamide

InChI

InChI=1S/C17H16ClNO3S/c1-10(11-3-5-14-15(7-11)22-9-21-14)19-17(20)13-8-12(18)4-6-16(13)23-2/h3-8,10H,9H2,1-2H3,(H,19,20)

InChI Key

CLEXMFYPGWFGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=CC(=C3)Cl)SC

Origin of Product

United States

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